molecular formula C10H16O B14393966 4,7-Dimethyloct-5-en-1-yn-3-ol CAS No. 89998-87-8

4,7-Dimethyloct-5-en-1-yn-3-ol

Cat. No.: B14393966
CAS No.: 89998-87-8
M. Wt: 152.23 g/mol
InChI Key: JUISELIDMZAZIW-UHFFFAOYSA-N
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Description

4,7-Dimethyloct-5-en-1-yn-3-ol is an organic compound with the molecular formula C10H16O. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is also known by other names such as Dehydrolinalool and 3,7-Dimethyl-6-octen-1-yn-3-ol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,7-Dimethyloct-5-en-1-yn-3-ol can be synthesized through the ethynylation of methylheptenone with acetylene in the presence of potassium hydroxide and liquid ammonia . Another method involves the use of anhydrous methanol and sodium metal, followed by the addition of acetone .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4,7-Dimethyloct-5-en-1-yn-3-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group into a carbonyl group.

    Reduction: The triple bond can be reduced to a double or single bond.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

4,7-Dimethyloct-5-en-1-yn-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,7-Dimethyloct-5-en-1-yn-3-ol involves its interaction with specific molecular targets and pathways. The compound’s alkyne group can participate in various biochemical reactions, potentially inhibiting or activating certain enzymes. The exact pathways and targets are still under investigation, but its unique structure allows it to interact with a wide range of biological molecules .

Comparison with Similar Compounds

  • 3,7-Dimethyl-6-octen-1-yn-3-ol
  • 2,7-Dimethyl-7-octen-5-yn-4-ol
  • Dehydro-β-linalool

Comparison: 4,7-Dimethyloct-5-en-1-yn-3-ol stands out due to its specific positioning of the triple bond and the hydroxyl group, which imparts unique chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it a valuable compound for various applications .

Properties

CAS No.

89998-87-8

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

4,7-dimethyloct-5-en-1-yn-3-ol

InChI

InChI=1S/C10H16O/c1-5-10(11)9(4)7-6-8(2)3/h1,6-11H,2-4H3

InChI Key

JUISELIDMZAZIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=CC(C)C(C#C)O

Origin of Product

United States

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